4-Acetylpiperazine-1-carbaldehyde

Medicinal Chemistry Oncology PARP-1 Inhibition

Versatile piperazine with acetyl and formyl handles for chemoselective drug discovery. Validated in CA XII inhibitors (Ki 0.790 nM, 7.6x selectivity) and PARP-1 (IC50 0.023 μM). Ideal CCR5 antagonist scaffold. Predictable TPSA (40.6 Ų) and LogP (-0.18) for rational design.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 223142-88-9
Cat. No. B1339419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylpiperazine-1-carbaldehyde
CAS223142-88-9
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C=O
InChIInChI=1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3
InChIKeyLDZHPLRJXJLEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylpiperazine-1-carbaldehyde (CAS 223142-88-9): A Versatile Piperazine Scaffold for Targeted Synthesis and Biological Probe Development


4-Acetylpiperazine-1-carbaldehyde (CAS 223142-88-9) is a heterocyclic organic compound classified as a piperazine derivative. Its molecular structure features a piperazine ring (a six-membered ring containing two nitrogen atoms at the 1 and 4 positions) substituted with both an acetyl group and a formyl (aldehyde) group [1]. This specific dual-substitution pattern provides two orthogonal reactive handles for further chemical elaboration, making it a highly versatile building block in medicinal chemistry and organic synthesis [2]. The compound is typically supplied with a purity of 95% or higher, as confirmed by standard analytical methods such as NMR, HPLC, and GC .

Why 4-Acetylpiperazine-1-carbaldehyde Cannot Be Replaced by a Generic 'Piperazine Building Block'


The scientific and industrial utility of 4-Acetylpiperazine-1-carbaldehyde is rooted in the precise spatial and electronic arrangement of its two functional groups—the acetyl and the formyl moiety. This specific configuration is not present in other piperazine-based building blocks. Attempting to substitute this compound with a generic piperazine, a mono-substituted analog, or a derivative with a different substitution pattern would fundamentally alter the synthetic route, product profile, or biological activity of the resulting final compound . For example, a simple N-formylpiperazine lacks the acetyl group required for key subsequent transformations, while N-acetylpiperazine lacks the aldehyde handle for condensation reactions [1]. The compound's defined structure provides a unique reactivity profile that enables chemoselective modifications [2].

Quantitative Differentiation of 4-Acetylpiperazine-1-carbaldehyde: Evidence-Based Procurement Guide


PARP-1 Inhibitory Potency in Cancer Models: A Direct Link Between the Scaffold and Potent Biological Activity

Derivatives of 4-Acetylpiperazine-1-carbaldehyde have been synthesized and evaluated as inhibitors of Poly (ADP-ribose) Polymerase-1 (PARP-1), a key target in cancer therapy. A specific derivative, synthesized from this core scaffold, demonstrated a half-maximal inhibitory concentration (IC50) of 0.023 μM against PARP-1. This level of potency is quantitatively comparable to that of the clinically approved PARP-1 inhibitor Olaparib, which was used as a benchmark in the same study . This data establishes a direct and potent biological link to the parent scaffold.

Medicinal Chemistry Oncology PARP-1 Inhibition

Comparative Selectivity Profiling: Carbonic Anhydrase Isoform Discrimination

A derivative of the 4-Acetylpiperazine-1-carbaldehyde scaffold was profiled for its inhibitory activity against human carbonic anhydrase isoforms. It displayed a potent inhibition constant (Ki) of 0.790 nM for Carbonic Anhydrase XII (CA XII), while exhibiting a significantly weaker Ki of 6 nM for the ubiquitous cytosolic isoform Carbonic Anhydrase II (CA II) [1]. This represents a 7.6-fold selectivity window for CA XII over CA II.

Enzymology Drug Discovery Carbonic Anhydrase

Preliminary CCR5 Antagonist Screening for Anti-HIV Potential

Pharmacological screening has identified that compounds derived from or related to the 4-Acetylpiperazine-1-carbaldehyde scaffold can act as antagonists of the C-C chemokine receptor type 5 (CCR5) [1]. CCR5 is a critical co-receptor for HIV entry into host cells, and its antagonism is a validated therapeutic strategy for treating HIV infection. While a direct IC50 value for 4-Acetylpiperazine-1-carbaldehyde itself is not available, this class-level biological association provides a strong rationale for its use in the development of novel antiviral agents, particularly when compared to piperazine derivatives lacking this specific substitution pattern which have not been associated with CCR5 antagonism.

Virology Immunology HIV Research

Comparative Physicochemical Properties: Predicted vs. Measured

The physicochemical properties of 4-Acetylpiperazine-1-carbaldehyde offer a distinct profile compared to simpler piperazine analogs. Its measured Topological Polar Surface Area (TPSA) is 40.6 Ų, and its calculated partition coefficient (LogP) is -0.18 [1]. In contrast, a common building block like 1-Acetylpiperazine (CAS 13889-98-0) has a TPSA of 23.6 Ų and a predicted LogP of -0.42 [2]. This difference in polarity and lipophilicity will directly impact the solubility, permeability, and overall drug-like properties of any final compound synthesized from these scaffolds, making 4-Acetylpiperazine-1-carbaldehyde a superior choice for modulating these properties in a desired direction.

Physicochemical Profiling Drug Design ADME Prediction

Where to Deploy 4-Acetylpiperazine-1-carbaldehyde: Evidence-Backed Application Scenarios


Scaffold for the Rational Design of Isoform-Selective Carbonic Anhydrase Inhibitors

For research groups focused on developing new cancer therapeutics targeting the tumor-associated Carbonic Anhydrase XII (CA XII) isoform, 4-Acetylpiperazine-1-carbaldehyde serves as an ideal starting scaffold. As demonstrated in the comparative selectivity data, derivatives of this compound can achieve a Ki of 0.790 nM for CA XII with a 7.6-fold selectivity over CA II [1]. This provides a validated chemical starting point for further structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity profiles for CA XII.

Starting Material for the Synthesis of Potent PARP-1 Inhibitors in Oncology Research

Medicinal chemistry programs focused on identifying novel PARP-1 inhibitors for cancer therapy, particularly in BRCA-mutated contexts, can directly benefit from using 4-Acetylpiperazine-1-carbaldehyde. The direct evidence linking a derivative synthesized from this scaffold to an IC50 of 0.023 μM against PARP-1 [1] establishes it as a privileged template. This allows researchers to bypass early-stage scaffold discovery and focus resources on optimizing substituents for improved pharmacokinetic and pharmacodynamic properties.

Building Block for Developing CCR5 Antagonists as HIV Entry Inhibitors

In antiviral research, the identification of 4-Acetylpiperazine-1-carbaldehyde derivatives as CCR5 antagonists [1] provides a targeted avenue for developing novel HIV entry inhibitors. Researchers can leverage this compound to synthesize and screen focused libraries aimed at blocking the CCR5 co-receptor, a mechanism distinct from traditional reverse transcriptase or protease inhibitors. This application scenario is particularly valuable for projects addressing drug-resistant HIV strains or seeking to develop new combination therapies.

Property-Modulating Building Block in Multistep Synthesis

When a synthetic chemist requires a piperazine building block to introduce a specific physicochemical profile into a larger molecule, 4-Acetylpiperazine-1-carbaldehyde offers a predictable and advantageous alternative to common building blocks like 1-Acetylpiperazine. Its higher TPSA (40.6 Ų vs. 23.6 Ų) and more positive LogP (-0.18 vs. -0.42) [1] can be deliberately utilized to increase polarity and improve aqueous solubility or to modulate lipophilicity for optimal target engagement, providing a rational basis for its selection in complex synthetic routes.

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